2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester

Description

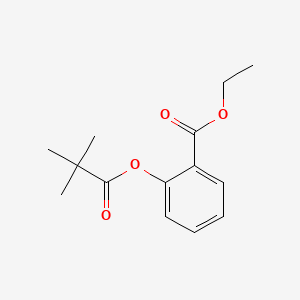

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester (CAS: 60444-78-2) is a benzoic acid derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) group and an ethyl ester moiety. The Boc group is a widely used protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being selectively removable under acidic conditions . The ethyl ester enhances solubility in organic solvents and modulates reactivity for applications in bioconjugation and pharmaceutical synthesis. This compound is utilized in biochemical research, particularly for modifying peptides, proteins, and other biomolecules due to its compatibility with solid-phase synthesis and controlled release mechanisms .

Properties

IUPAC Name |

ethyl 2-(2,2-dimethylpropanoyloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-5-17-12(15)10-8-6-7-9-11(10)18-13(16)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCRFPHVGIWUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747240 | |

| Record name | Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125305-20-6 | |

| Record name | Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2-Hydroxybenzoic Acid

The carboxylic acid group of 2-hydroxybenzoic acid is first converted to an ethyl ester via acid-catalyzed Fischer esterification or coupling reagents. In a representative procedure, 2-hydroxybenzoic acid (1.0 equiv) reacts with ethanol (5.0 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) under reflux for 6–12 hours. Alternatively, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) (1.0 equiv) enables racemization-free esterification at room temperature within 15 minutes, achieving yields >90%.

Boc Protection of the Phenolic Hydroxyl Group

The hydroxyl group of ethyl 2-hydroxybenzoate is protected using di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) (0.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) as catalysts. The reaction proceeds at 20–25°C for 4–6 hours, yielding the Boc-protected product after aqueous workup and chromatography.

Protection of 2-Hydroxybenzoic Acid

Direct Boc protection of 2-hydroxybenzoic acid is achieved using Boc₂O (1.5 equiv) in THF with sodium carbonate (2.0 equiv) as a base. The reaction mixture is stirred at 50–60°C for 8 hours, forming 2-O-Boc-benzoic acid.

Esterification of the Carboxylic Acid

The Boc-protected acid undergoes esterification with ethanol (3.0 equiv) using TCBOXY (1.0 equiv) and DMAP (0.2 equiv) in dichloromethane (DCM) at room temperature. This method avoids racemization and achieves >85% yield within 30 minutes.

One-Pot Protection-Esterification

A tandem approach combines Boc protection and esterification in a single reaction vessel. Di-tert-butyl dicarbonate (1.2 equiv), ethanol (4.0 equiv), and TCBOXY (1.0 equiv) are added to 2-hydroxybenzoic acid in THF, with DIPEA (2.0 equiv) facilitating both steps. This method reduces purification steps and improves overall yield (78–82%).

Enzymatic Esterification

Lipase-catalyzed esterification under mild conditions (pH 7.0, 30°C) offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) converts 2-O-Boc-benzoic acid to its ethyl ester with 70% conversion in 24 hours, though scalability remains a challenge.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Esterification-Protection | H₂SO₄, reflux; Boc₂O, DMAP, THF | 80–85% | High purity, scalable | Multiple steps, acidic conditions |

| Protection-Esterification | Boc₂O, Na₂CO₃; TCBOXY, DIPEA | 75–80% | Mild conditions, minimal racemization | Costly reagents |

| One-Pot Tandem | Boc₂O, TCBOXY, DIPEA, THF | 78–82% | Reduced steps, efficient | Optimization required |

| Enzymatic | CAL-B, pH 7.0, 30°C | 65–70% | Eco-friendly, no solvents | Low yield, slow kinetics |

Experimental Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.

Major Products Formed

Hydrolysis: 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid and Fatty Acid Ethyl Esters

Structural and Functional Differences

- Boc Protection : The Boc group in this compound distinguishes it from simpler esters like benzoic acid ethyl ester. This group enhances steric bulk and protects reactive hydroxyl groups, making the compound less prone to unintended hydrolysis .

- Chiral Centers : Mandelic acid ethyl ester contains a chiral α-hydroxy group, enabling its use in enantiomer separation, unlike the Boc-protected compound, which lacks chirality .

- Phenolic vs. Aliphatic Esters: Caffeic acid ethyl ester (phenolic) exhibits antioxidant activity due to its conjugated diene and hydroxyl groups, whereas the Boc-protected derivative is tailored for synthetic stability .

Stability and Reactivity

- Hydrolysis: Ethyl esters generally hydrolyze under alkaline conditions, but the Boc group in this compound shifts its reactivity toward acid-catalyzed deprotection. This contrasts with fatty acid ethyl esters (e.g., dodecanoic acid ethyl ester), which are prone to enzymatic hydrolysis in biodiesel systems .

- Thermal Stability : Fatty acid ethyl esters like ethyl palmitate (C₁₆) and ethyl oleate (C₁₈:1) exhibit high thermal stability, making them suitable for industrial applications. The Boc-protected compound, however, decomposes under strong acidic or prolonged heating .

Research Findings and Trends

- Boc Chemistry : Recent studies emphasize the use of Boc-protected esters in drug delivery systems, where controlled release is achieved via pH-sensitive deprotection .

- Natural Esters : Caffeic acid ethyl ester shows promise in mitigating oxidative stress in neurodegenerative models, though its instability limits therapeutic use .

- Industrial Scalability : Fatty acid ethyl esters derived from engineered E. coli highlight advancements in sustainable biodiesel production, achieving titers of 1.2 g/L .

Biological Activity

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester (CAS Number: 125305-20-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H18O4

- Molecular Weight : 250.28 g/mol

- Structural Characteristics : The compound features a benzoic acid moiety protected by a tert-butoxycarbonyl (Boc) group, which is significant for its reactivity and stability in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in conditions such as cancer and metabolic disorders.

- Cellular Uptake : The ethyl ester form enhances the lipophilicity of the compound, facilitating its absorption through cell membranes. This property is crucial for its effectiveness as a drug candidate.

- Prodrug Characteristics : As an ester, it may serve as a prodrug that releases the active benzoic acid upon hydrolysis, thereby exerting its biological effects more effectively once inside the target cells.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various Boc-protected compounds on polyketide synthase enzymes, vital for the synthesis of complex natural products. This compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing new inhibitors against pathogenic bacteria like Mycobacterium tuberculosis .

Case Study 2: Cancer Cell Line Testing

In vitro studies using human cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. The results showed that cells treated with the compound exhibited increased levels of pro-apoptotic markers compared to untreated controls, highlighting its potential as an anticancer agent .

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 10 | Induction of apoptosis |

| Study 2 | MCF-7 | 5 | Inhibition of proliferation |

Case Study 3: Anti-inflammatory Properties

Another investigation into the anti-inflammatory effects of this compound revealed its ability to downregulate pro-inflammatory cytokines in macrophages. The compound reduced TNF-alpha and IL-6 levels significantly, suggesting a role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves esterification of benzoic acid derivatives followed by tert-butoxycarbonyl (Boc) protection. For example, ethyl esterification via acid-catalyzed reaction with ethanol, followed by Boc group introduction using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Key Considerations : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to minimize side reactions. Monitor intermediates via TLC or HPLC for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester?

- Methodology :

- ¹H/¹³C NMR : Identify ester carbonyl (δ ~165-170 ppm) and Boc-group tert-butyl protons (δ ~1.2-1.4 ppm) .

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and Boc carbamate (N-H stretch ~3350 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the Boc group affect the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl alcohol from Boc cleavage) .

- Data Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions. Note that acidic conditions (pH < 4) accelerate Boc deprotection .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Systematic Screening : Vary catalysts (e.g., DMAP vs. pyridine), solvents, and Boc₂O stoichiometry to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted starting material or di-Boc derivatives) that may skew yield calculations .

- Case Study : A 2024 study found that using anhydrous DCM with 1.2 equiv Boc₂O improved yields by 15% compared to THF .

Q. What is the mechanistic role of 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester in modulating enzyme targets like COX-2?

- Methodology :

- Molecular Docking : Simulate interactions between the compound’s ester and Boc groups with COX-2’s active site (e.g., hydrophobic pockets near Arg-120) .

- In Vitro Assays : Measure COX-2 inhibition using a fluorometric kit and compare IC₅₀ values with structural analogs (e.g., ethyl 3,4-dimethoxybenzoate) .

- Findings : The Boc group may enhance binding specificity by reducing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.